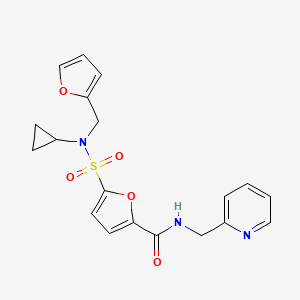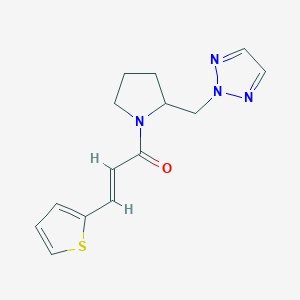
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and in vitro binding studies of substituted piperidine naphthamides
The research on N-(piperidin-4-yl)-naphthamides has been extended to explore the impact of substituting benzyl groups on the affinity for D2L, D4.2, and 5-HT2A receptors. The study found that in the 1-naphthamide series, most compounds showed high selectivity for D4.2 over D2L and 5-HT2A receptors. Substitutions with halogen and methyl groups at specific positions on the benzyl moiety enhanced the D4.2 affinity. The 2-naphthamide series retained similar selectivity while also increasing 5-HT2A affinity. Specific substituents such as 3-methoxy, 3-methyl, and 4-methyl were beneficial for D4.2 affinity, whereas halogens decreased it. Some compounds with a 3-bromo or 3-methyl group acted as mixed D4.2/5-HT2A ligands, akin to their unsubstituted counterparts. All compounds with significant affinity were identified as antagonists for these receptors .
N-1-Naphthyl-3-oxobutanamide in Heterocyclic Synthesis
N-1-Naphthyl-3-oxobutanamide was used as a precursor in the synthesis of various heterocyclic compounds. It reacted with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones. These thiones further reacted with α-haloketones to produce 6-thio-N-1-naphthyl-nicotinamides, which then cyclized into thieno[2,3-b]pyridine derivatives. Various reactions of these derivatives led to the formation of different compounds, including carbohydrazide, pyridothienopyrimidine, thiourea derivatives, and others. The structures of these synthesized compounds were confirmed through analytical and spectral data .
Synthesis and Crystal Structure of 1-(2-Pyridyl)methyl-[3, 4]naphthyl-2,6-pyrimidine
A novel heterocyclic compound, 1-(2-pyridyl)methyl-[3, 4]naphthyl-2,6-pyrimidine, was synthesized using 2-acetylpyridine and 1,8-naphthalenediamine in the presence of zinc acetate dihydrate. The crystal structure was determined through X-ray diffraction, revealing that the compound crystallizes in the monoclinic space group C2/c. The compound exhibited a one-dimensional chain structure through π-π stacking interactions of the pyridine rings .
A variety of products from a "simple" reaction
The reaction of [1-(6-acetyl-2-naphthyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate with nucleophiles was investigated. The study documented the formation of various products, including a 1-azabicyclo[2.2.1]heptane derivative, which was an intermediate in the ring contraction process from piperidine to pyrrolidine. The reaction also led to the formation of formate, carbamate, and hydroxy derivatives, indicating the involvement of DMF and K2CO3 in the reaction process .
Applications De Recherche Scientifique
Organocatalytic Activity
One study introduced a new type of organocatalyst bearing a pyrrolidine and a sulfone moiety, prepared from derivatives related to "N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide," showing high catalytic activity toward asymmetric Michael reactions of cyclohexanone and nitroolefins. This catalyst enabled the production of adducts with high yields and stereoselectivity on water without any additives (Syu, Lin, & Kao, 2010).
Molecular Interaction Studies
Another study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational preferences and the binding efficacy of these compounds. This research aids in understanding the steric and electronic requirements for the interaction with cannabinoid receptors, which could be relevant for designing receptor-specific drugs (Shim et al., 2002).
Catalytic Applications in Water Oxidation
Research on Ru complexes involving ligands related to "this compound" has shown potential for water oxidation, a critical reaction for energy conversion and storage technologies. These complexes demonstrated significant oxygen evolution activity, highlighting the role of electronic properties of the ligands in catalytic performance (Zong & Thummel, 2005).
Synthetic Methodologies
A novel synthetic methodology utilizing nano magnetite as a catalyst for the one-pot synthesis of derivatives, including "1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol," has been developed. This method showcases the efficiency of using magnetic nanoparticles under ultrasound irradiation, offering a clean, rapid, and high-yield approach to synthesizing such compounds (Mokhtary & Torabi, 2017).
Orientations Futures
The future directions for “N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide” and similar compounds involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propriétés
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(21-9-3-6-18-5-1-2-8-20(18)21)24-15-17-10-13-25(14-11-17)29(27,28)19-7-4-12-23-16-19/h1-9,12,16-17H,10-11,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQRPSTCZFLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)



![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)
![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B3016207.png)

![N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3016210.png)

amine hydrochloride](/img/structure/B3016214.png)

![2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3016217.png)